3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole
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Overview
Description
3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a methoxy group, a methyl group, and a pyrrolidine ring attached to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The pyrrolidine ring is then attached to the pyrazole ring through a carbonyl linkage, and finally, the thiophene moiety is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as tioconazole and dorzolamide, share some structural similarities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant also contain the pyrazole ring and exhibit similar chemical properties.
Uniqueness
3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-16-8-12(13(15-16)19-2)14(18)17-5-3-10(7-17)11-4-6-20-9-11/h4,6,8-10H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFYQZLGOSEXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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